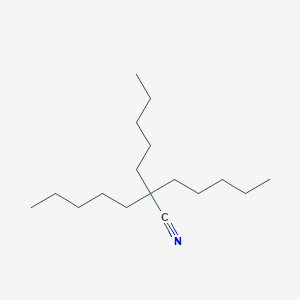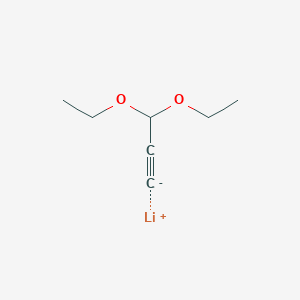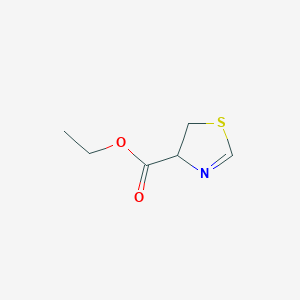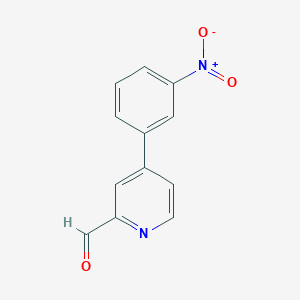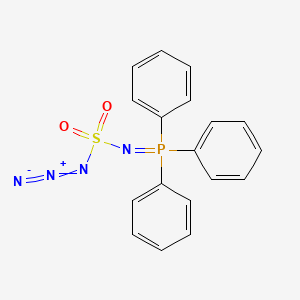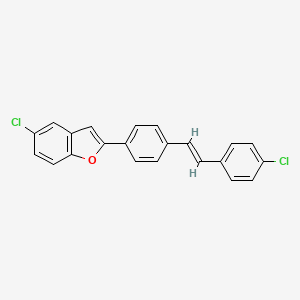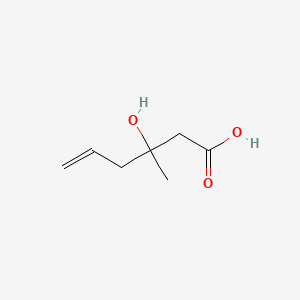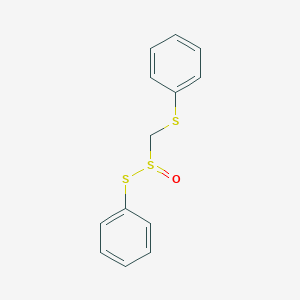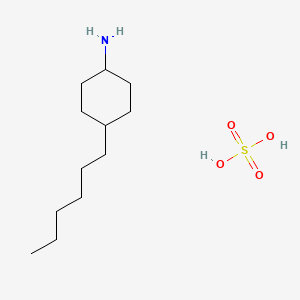
4-Hexylcyclohexan-1-amine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexylcyclohexan-1-amine;sulfuric acid is a compound that combines an amine group with a cyclohexane ring substituted with a hexyl group, and it is associated with sulfuric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of 4-Hexylcyclohexanone through the reaction of cyclohexanone with hexyl bromide in the presence of a base. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas over a nickel catalyst .
Industrial Production Methods
Industrial production of 4-Hexylcyclohexan-1-amine may involve large-scale batch or continuous flow processes. The key steps include the alkylation of cyclohexanone and subsequent reductive amination under controlled conditions to ensure high yield and purity. The use of sulfuric acid in the process helps in the formation of the amine salt, which can be isolated and purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Hexylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a nickel catalyst are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
4-Hexylcyclohexan-1-amine;sulfuric acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-Hexylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. The cyclohexane ring provides structural stability, while the hexyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: Similar structure but lacks the hexyl group.
Hexylamine: Similar structure but lacks the cyclohexane ring.
Cyclohexanone: Precursor in the synthesis but lacks the amine group .
Uniqueness
4-Hexylcyclohexan-1-amine is unique due to the combination of a cyclohexane ring, a hexyl group, and an amine group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
38792-99-3 |
|---|---|
Fórmula molecular |
C12H27NO4S |
Peso molecular |
281.41 g/mol |
Nombre IUPAC |
4-hexylcyclohexan-1-amine;sulfuric acid |
InChI |
InChI=1S/C12H25N.H2O4S/c1-2-3-4-5-6-11-7-9-12(13)10-8-11;1-5(2,3)4/h11-12H,2-10,13H2,1H3;(H2,1,2,3,4) |
Clave InChI |
MXMZLOMWKSUQPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCC(CC1)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


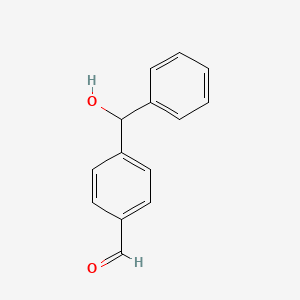
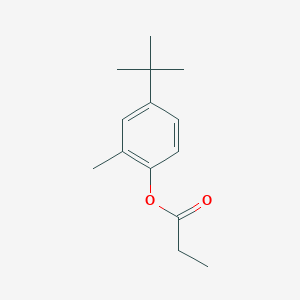
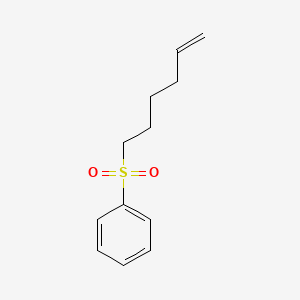
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)

